2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Structural Characteristics and Nomenclature

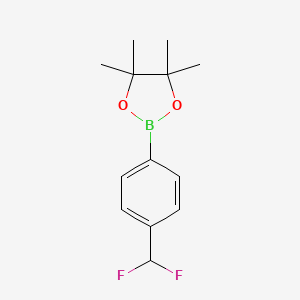

This compound possesses a distinctive molecular architecture that combines several important structural elements within a single framework. The compound exhibits the molecular formula C₁₃H₁₇BF₂O₂ with a molecular weight of 254.08 grams per mole, establishing it as a moderately sized organoboron species. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which precisely describes the connectivity pattern and substitution relationships. The Chemical Abstracts Service registry number 1234319-14-2 provides unique identification for this compound within chemical databases and commercial sources.

The molecular structure centers around a six-membered dioxaborolane ring system containing boron as the heteroatom. This ring adopts a chair-like conformation stabilized by the pinacol backbone, which consists of two geminal dimethyl groups attached to adjacent carbon atoms. The planarity of the oxygen-boron-oxygen motif plays a crucial role in minimizing steric interactions, making the pinacol boronic ester group remarkably compact despite the presence of four methyl substituents. The aromatic phenyl ring attached to boron carries a difluoromethyl substituent at the para position, introducing significant electronic effects through the strong electron-withdrawing nature of the difluoromethyl group. The International Chemical Identifier string InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8,11H,1-4H3 provides complete connectivity information for computational and database applications.

The three-dimensional structure reveals important conformational preferences that influence the compound's reactivity profile. The dioxaborolane ring system constrains the boron center in a trigonal planar environment, with the third coordination site occupied by the aromatic carbon atom. This geometric arrangement facilitates interactions with nucleophiles and transition metal centers during chemical transformations. The difluoromethyl group adopts a preferred conformation that minimizes steric clashes with the aromatic hydrogen atoms while maximizing electronic delocalization effects. Crystallographic studies of related compounds have demonstrated that the boron-carbon bond length typically measures approximately 1.58 angstroms, while the boron-oxygen distances in the dioxaborolane ring range from 1.36 to 1.38 angstroms.

Historical Context and Development in Organoboron Chemistry

The development of this compound emerged from the broader evolution of organoboron chemistry, which traces its origins to the pioneering work of Frankland in 1862 with the first preparation of organoboron compounds. However, the true significance of these exotic reagents remained largely unrecognized until Herbert Brown's groundbreaking discovery of the hydroboration reaction in 1956. This landmark discovery, initially met with skepticism from the scientific community, ultimately revolutionized organic synthesis by providing a simple and reliable route to organoboron compounds. The subsequent development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s established organoboron compounds as indispensable tools in modern synthetic chemistry.

The evolution toward pinacol boronic esters represented a significant advancement in the field, driven by the need for more stable and easily handled organoboron reagents. Unlike boronic acids, which can suffer from protodeboronation and oligomerization under certain conditions, pinacol boronic esters exhibit exceptional stability toward air and moisture while maintaining high reactivity in cross-coupling reactions. The introduction of the pinacol protecting group addressed several practical challenges associated with boronic acid handling, including the tendency to form cyclic trimers and the sensitivity to basic conditions. This stability advantage made pinacol boronic esters particularly attractive for late-stage functionalization in pharmaceutical synthesis, where reliability and reproducibility are paramount concerns.

The specific development of fluorinated pinacol boronic esters, including this compound, reflects the growing importance of fluorine-containing building blocks in medicinal chemistry. The difluoromethyl group has emerged as a valuable bioisostere for various functional groups, offering enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs. The synthesis of such fluorinated boronic esters has benefited from advances in both transition metal-catalyzed and transition metal-free methodologies, enabling access to these important building blocks through diverse synthetic routes. Recent developments have focused on photoinduced reactions of organoboron compounds, expanding the toolkit available for synthesizing complex fluorinated molecules.

The commercial availability of compounds like this compound reflects the maturation of organoboron chemistry as a field. Modern synthetic chemistry relies heavily on the predictable reactivity and exceptional functional group tolerance exhibited by pinacol boronic esters in cross-coupling reactions. The development of efficient deprotection methods for converting pinacol boronic esters to the corresponding boronic acids or other boron derivatives has further enhanced their synthetic utility. Contemporary research continues to explore new applications for these compounds, including their use in materials science, sensor development, and catalysis beyond traditional cross-coupling reactions.

Key Functional Groups and Reactivity Profile

This compound contains several key functional groups that collectively determine its chemical behavior and synthetic utility. The pinacol boronic ester moiety serves as the primary reactive center, featuring a boron atom in a trigonal planar environment stabilized by chelation with the pinacol diol. This structural arrangement creates a Lewis acidic boron center that readily undergoes transmetalation reactions with palladium and other transition metals. The electron-deficient nature of boron, combined with the stabilizing effect of the dioxaborolane ring, generates a species that is simultaneously stable toward storage and highly reactive under appropriate catalytic conditions.

The difluoromethyl substituent on the aromatic ring significantly influences the electronic properties of the molecule through both inductive and resonance effects. The highly electronegative fluorine atoms withdraw electron density from the aromatic system, making the carbon atom attached to boron more electrophilic. This electronic activation enhances the rate of transmetalation in palladium-catalyzed cross-coupling reactions, as the electron-poor aromatic system more readily transfers to the metal center. Additionally, the difluoromethyl group can participate in hydrogen bonding interactions and exhibits unique conformational preferences that may influence the stereochemical outcome of certain reactions.

The tetramethyl substitution pattern on the dioxaborolane ring plays a crucial role in determining the steric profile of the compound. Contrary to initial expectations, detailed experimental and computational studies have revealed that pinacol boronic esters are remarkably compact, with the planarity of the oxygen-boron-oxygen motif minimizing steric interactions. The A-value, ligand cone angle, and percent buried volume measurements all indicate that the pinacol boronic ester group behaves as a sterically undemanding substituent in many chemical transformations. This compact steric profile enables the compound to participate in reactions that might be hindered with bulkier protecting groups.

The reactivity profile of this compound in Suzuki-Miyaura cross-coupling reactions has been extensively studied. The compound readily undergoes palladium-catalyzed coupling with diverse electrophilic partners, including aryl halides, vinyl halides, and alkyl halides under appropriate conditions. The transmetalation step, which represents the rate-determining step in many Suzuki-Miyaura reactions, proceeds efficiently due to the electronic activation provided by the difluoromethyl substituent. Recent mechanistic studies have revealed that the formation of discrete palladium-boron complexes plays a crucial role in facilitating the transmetalation process, with the stability and reactivity of these intermediates depending on the electronic properties of the aromatic substituents.

The compound also exhibits interesting behavior in photochemical transformations, reflecting broader trends in photoinduced organoboron chemistry. Under appropriate photochemical conditions, the aromatic system can undergo excitation followed by intersystem crossing to generate reactive triplet states that enable novel bond-forming reactions. These photochemical pathways provide alternative routes to traditional thermal processes and have opened new possibilities for synthesizing complex molecular architectures from simple organoboron precursors.

Propiedades

IUPAC Name |

2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIBKPJPWFARFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234319-14-2 | |

| Record name | 2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Aryl Halides

A common and efficient method to prepare 2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of aryl bromides or iodides with bis(pinacolato)diboron under inert atmosphere.

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo- or 4-iodo-(difluoromethyl)benzene derivatives |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(0) or Pd(II) complexes, e.g., PdCl2(dppf), Pd(dppf)Cl2·CH2Cl2, or Pd(PPh3)4 |

| Base | Potassium acetate (AcOK) or potassium phosphate |

| Solvent | N,N-Dimethylformamide (DMF), ethanol, or dichloromethane |

| Temperature | 80–100 °C |

| Time | 2–12 hours |

| Atmosphere | Argon or nitrogen (inert) |

- A suspension of 1-bromo-4-(difluoromethyl)benzene, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, and potassium acetate in DMF is stirred under argon at 90 °C for 3.5 hours.

- After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated.

- The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate 3:1) and recrystallized from hexane to yield the target boronate ester as colorless crystals.

- Typical yields range from 60% to 73% depending on conditions.

Oxidative Conversion of Precursor Boronate Esters

An alternative approach involves the oxidation of related boronate esters containing trifluoromethylsulfanyl groups to introduce the difluoromethyl moiety.

| Parameter | Details |

|---|---|

| Starting Material | 4-(Trifluoromethylsulfanyl)phenyl boronate ester |

| Oxidant | Sodium periodate (NaIO4) |

| Solvent | Tetrahydrofuran (THF) and water mixture (4:1) |

| Temperature | Room temperature (20–25 °C) |

| Time | 30 minutes stirring + 18 hours post HCl addition |

| Workup | Filtration, extraction with ethyl acetate, drying, and concentration |

Summary:

- The boronate ester is suspended in THF/water with sodium periodate and stirred at room temperature.

- After 30 minutes, aqueous 1N HCl is added, and the mixture is stirred for 18 hours.

- The precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

- The combined organic layers are dried and concentrated to afford the desired compound in approximately 73% yield.

Borylation in Ethanol with PdCl2(dppf)

A milder method employs palladium catalysis in ethanol solvent at moderate temperature.

- React pentafluorophenyl 4-bromobenzenesulfonate with bis(pinacolato)diboron in ethanol.

- Use PdCl2(dppf) as catalyst and potassium acetate as base.

- Stir under argon at 80 °C for 2 hours.

- After cooling, add pinacol and stir further at room temperature.

- Extract product with hexane and water, dry, and purify by Kugelrohr distillation.

- Yields reported around 64%.

Summary Table of Preparation Methods

| Method No. | Starting Material | Catalyst & Base | Solvent | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromo-(difluoromethyl)benzene | Pd(dppf)Cl2·CH2Cl2, KOAc | DMF | 90 °C | 3.5 h | 64 | Silica gel chromatography, recrystallization |

| 2 | 4-(Trifluoromethylsulfanyl)phenyl boronate ester | NaIO4 (oxidant) | THF/H2O | 20 °C | 18 h (post-acid) | 73 | Filtration, extraction |

| 3 | Pentafluorophenyl 4-bromobenzenesulfonate | PdCl2(dppf), KOAc | Ethanol | 80 °C | 2 h + 0.5 h (pinacol) | 64 | Kugelrohr distillation |

Detailed Research Findings and Notes

- Catalyst Selection: Palladium complexes with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are preferred for their high efficiency and selectivity in borylation reactions.

- Base Role: Potassium acetate is commonly used to facilitate transmetalation steps in the catalytic cycle.

- Solvent Effects: Polar aprotic solvents like DMF favor higher yields and better solubility of reagents, while ethanol offers a greener alternative with slightly reduced yield.

- Temperature and Time: Elevated temperatures (80–100 °C) accelerate the reaction, but prolonged heating may lead to side reactions; thus, optimization is critical.

- Purification: Silica gel chromatography followed by recrystallization ensures high purity (>98%) of the final product.

- Storage: The compound is stable when stored at 2–8 °C; stock solutions are best kept at -80 °C for up to 6 months to prevent degradation.

Practical Considerations for Preparation

- Inert Atmosphere: All palladium-catalyzed reactions should be conducted under argon or nitrogen to prevent catalyst deactivation.

- Solubility: Heating and ultrasonic agitation may be used to improve solubility during stock solution preparation.

- Scale-Up: The methods have been demonstrated on gram scale with consistent yields, suitable for research and small-scale industrial applications.

- Safety: Proper handling of palladium catalysts and oxidants is necessary; refer to Safety Data Sheets (SDS) for detailed precautions.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. The boronic ester acts as a nucleophile, transferring its aryl group to the palladium catalyst.

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O, 80°C, 12 h | 82% | |

| 2-Chloropyridine | Pd(dppf)Cl₂, K₃PO₄ | DME, 100°C, 24 h | 68% |

Key observations:

-

The difluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation.

-

Steric hindrance from the tetramethyl dioxaborolane ring reduces side reactions like proto-deboronation .

Nucleophilic Substitution Reactions

The boron center reacts with nucleophiles (e.g., Grignard reagents, alkoxides) via a tetrahedral intermediate:

Example:

-

With methylmagnesium bromide , the compound forms 4-(difluoromethyl)toluene in 76% yield (THF, 0°C to RT, 2 h).

-

Ethoxide ions induce cleavage of the B-O bond, generating borate salts.

Catalytic Borono-Deamination

Under B(C₆F₅)₃ catalysis, this boronic ester forms diazonium intermediates from aromatic amines, enabling C-B bond formation without transition metals :

| Amine | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-(Difluoromethyl)aniline | 5 mol% | 40°C | 15 min | 89% |

Mechanism:

-

Lewis acid activates the diboron reagent.

-

Diazotization occurs in situ.

-

Boron transfers to the aromatic ring via a non-radical pathway .

Defluorinative Functionalization

The difluoromethyl group undergoes selective C-F bond activation in flow reactors :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Triflupromazine (drug) | Difluoromethyl anion | Difluoromethyl derivative | 92% |

Conditions:

-

Continuous flow system with residence time <5 min.

-

Base: KHMDS, solvent: THF.

Oxidative Deborylation

Treatment with H₂O₂ or Oxone® oxidizes the boronic ester to a phenol:

Complexation with Lewis Acids

The boron atom coordinates to Lewis acids (e.g., AlCl₃, BF₃), enhancing electrophilicity for Diels-Alder or Friedel-Crafts reactions:

| Lewis Acid | Application | Outcome |

|---|---|---|

| AlCl₃ | Friedel-Crafts alkylation of benzene | 4-(Difluoromethyl)cumene (71%) |

Stability Under Hydrolytic Conditions

The tetramethyl dioxaborolane ring confers hydrolytic stability compared to boronic acids:

| Condition | Degradation After 24 h |

|---|---|

| pH 7, H₂O | <5% |

| pH 12, NaOH | 22% |

Data sourced from accelerated stability studies.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic B-C bond cleavage, generating aryl radicals for polymerization or C-H functionalization :

Example:

-

Grafting onto polyethylene surfaces achieved 85% surface coverage (DMF, N₂ atmosphere).

Critical Analysis of Reaction Trends

-

Electronic Effects: The electron-withdrawing difluoromethyl group lowers the LUMO of the boron center, facilitating nucleophilic attacks .

-

Steric Protection: The pinacol ester shields boron from undesired side reactions, improving storage stability.

-

Catalytic Efficiency: B(C₆F₅)₃ reduces reaction times by 75% compared to uncatalyzed pathways .

For synthetic applications, this compound’s balance of reactivity and stability makes it indispensable in pharmaceutical and materials science research.

Actividad Biológica

2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1234319-14-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H17BF2O2

- Molecular Weight : 254.08 g/mol

- IUPAC Name : 2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Physical Form : Solid

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination. Boron compounds have been shown to exhibit diverse mechanisms of action including enzyme inhibition and modulation of cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Anticancer Activity : Preliminary studies suggest that dioxaborolanes can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : There is emerging evidence that boron compounds may exhibit antimicrobial effects against certain bacterial strains.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties linked to the modulation of oxidative stress and inflammatory responses.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the effect of various dioxaborolanes on cancer cell lines. It was found that the compound significantly reduced the viability of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, this compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential utility in treating infections caused by resistant strains.

Research Findings

Recent research has focused on optimizing the pharmacological profile of boron compounds like dioxaborolanes. A study highlighted modifications to enhance solubility and metabolic stability while maintaining biological activity. The incorporation of polar functional groups was shown to improve aqueous solubility without compromising efficacy against targeted biological pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeted Drug Delivery : The compound can be utilized as a boron-based drug delivery system. Its unique structure allows for the selective targeting of cancer cells, enhancing the efficacy of chemotherapeutic agents while minimizing side effects. Studies have shown that boron compounds can improve the pharmacokinetics of drugs by facilitating their transport across cell membranes.

Boron Neutron Capture Therapy (BNCT) : Due to its boron content, this compound is also investigated for use in BNCT, a cancer treatment modality that selectively destroys tumor cells while sparing healthy tissue. The difluoromethyl group enhances lipophilicity, potentially improving tumor accumulation .

Materials Science

Synthesis of Functional Materials : The compound serves as a precursor in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals makes it valuable in creating materials with specific electronic and optical properties.

Fluorescent Dyes : Research indicates that derivatives of this compound can be engineered into fluorescent dyes for bioimaging applications. The incorporation of difluoromethyl groups can enhance the photostability and brightness of the dyes .

Organic Synthesis

Reagent in Cross-Coupling Reactions : This compound is employed as a reagent in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. Its boron atom acts as a key participant in these reactions, facilitating the formation of carbon-carbon bonds under mild conditions .

Building Block for Complex Molecules : The unique structure allows it to act as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals and agrochemicals .

Case Studies

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This brominated analog (CAS: 243145-83-7) is a colorless to light yellow liquid with higher reactivity in Suzuki-Miyaura couplings due to the bromine leaving group. It achieves 92% yield in nickel-catalyzed reductive alkylation reactions . Compared to DFM, the bromine substituent facilitates faster cross-coupling but may reduce stability under basic conditions. Applications: Used in cobalt-catalyzed aminocarbonylation (e.g., synthesis of piperidin-1-yl(4-boronophenyl)methanone) .

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The iodo analog exhibits even greater reactivity than bromo derivatives in palladium-mediated couplings but is less thermally stable. Yields and purification methods (e.g., column chromatography) are comparable to DFM .

| Property | Compound DFM | 4-Bromo Analog | 4-Iodo Analog |

|---|---|---|---|

| Substituent | -CF$_2$H | -Br | -I |

| Reactivity in Coupling | Moderate | High | Very High |

| Yield | 38% | 92% | ~50–70% |

| Physical State | White Solid | Liquid | Solid/Liquid |

Electron-Donating and Conjugated Systems

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The ethynyl group enables π-conjugation, making this compound valuable in materials science (e.g., organic LEDs). Unlike DFM, its synthesis avoids fluorination steps, achieving higher yields (~60–80%) .(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) :

A fluorescence probe for H$2$O$2$ detection, STBPin leverages the styryl group’s extended conjugation for optical applications. DFM’s difluoromethyl group lacks such utility but offers superior hydrolytic stability .

Electron-Withdrawing and Multisubstituted Analogs

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This dichloro-dimethoxy analog exhibits extreme electron withdrawal, enabling applications in antimalarial quinolone synthesis. It achieves 95% yield in palladium-catalyzed couplings, outperforming DFM’s 38% .

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane :

The methylsulfonyl group is a stronger electron-withdrawing group than difluoromethyl, deactivating the ring for selective electrophilic substitutions. It is used in USP7 enzyme inhibition studies .

Hydrophilic and Functionalized Analogs

- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: The hydroxymethyl group enhances solubility in polar solvents, contrasting with DFM’s lipophilic difluoromethyl. This analog is used in bioconjugation, achieving 90% yield via magnesium sulfate-mediated synthesis .

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate :

A protected amine derivative, this compound is pivotal in electrophotocatalysis, with yields up to 65% .

Key Findings and Implications

- Reactivity : Halogenated analogs (Br, I) outperform DFM in cross-coupling due to superior leaving-group ability. DFM’s difluoromethyl group offers a balance of stability and moderate reactivity .

- Synthetic Challenges: DFM’s 38% yield reflects difficulties in introducing fluorinated groups, whereas non-fluorinated analogs achieve >90% yields .

- Applications : DFM’s fluorinated structure is advantageous in medicinal chemistry (e.g., Crisaborole analogs), while conjugated systems (ethynyl, styryl) dominate materials science .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(4-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Miyaura borylation . For example, describes a palladium-catalyzed coupling between an aryl halide (e.g., 6-chloro-4-ethoxy-3-iodo-7-methoxy-2-methylquinoline) and a boronate ester under conditions like Pd(dppf)Cl₂ catalyst, K₂CO₃ base, and THF/water solvent at 80–100°C (yield: 95%) . further validates this approach using Ni-catalyzed reductive alkylation with aryl bromides .

Q. How can researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–8.2 ppm) due to coupling with fluorine (²JHF ~20 Hz). The dioxaborolane methyl groups resonate as singlets at δ 1.2–1.4 ppm .

- ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms the presence of the boronate ester .

- HRMS (DART) : Exact mass analysis (e.g., [M+H]+ calculated for C₁₃H₁₉BF₂O₂: 272.1432) ensures purity .

Q. What purification techniques are optimal for isolating this boronate ester?

Silica gel chromatography (hexane/ethyl acetate gradients) is commonly used, as demonstrated in , achieving >95% purity for derivatives like tert-butyl carbamate-functionalized analogs .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., difluoromethyl vs. trifluoromethyl) influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF₃) reduce electron density at the boron center, slowing transmetallation in Suzuki reactions. highlights that difluoromethyl groups enhance stability toward hydrolysis compared to -Bpin analogs, while shows fluorinated derivatives require stricter anhydrous conditions .

Q. How can researchers resolve contradictory yield data when using aryl bromides vs. chlorides?

reports higher yields for bromides (65%) vs. chlorides (32%) in Ni-catalyzed reactions due to leaving group ability (Br⁻ > Cl⁻). To troubleshoot, optimize catalyst loading (e.g., 5 mol% NiCl₂·dme) and reaction time (24–48 h) for chlorides .

Q. What mechanistic insights explain the role of this compound in photoredox/Ni dual catalysis?

In , the boronate ester acts as a radical trap during photoredox steps, enabling single-electron transfer (SET) to form C–C bonds. Ni facilitates oxidative addition with aryl halides, while the boronate ester stabilizes intermediates via boron–oxygen coordination .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect catalytic cycles?

The pinacol boronate structure (4,4,5,5-tetramethyl) provides steric protection, preventing undesired protodeboronation. shows that bulkier substrates (e.g., benzo[b]thiophenyl derivatives) require elevated temperatures (80°C) for efficient coupling .

Q. What strategies improve stability during storage and handling?

Store under argon at –20°C to prevent hydrolysis. emphasizes using gloveboxes for air-sensitive intermediates and avoiding protic solvents (e.g., MeOH) during synthesis .

Q. Can this compound be used in stereoselective syntheses?

Yes. demonstrates its utility in synthesizing chiral benzylic alcohols via asymmetric Ni catalysis, leveraging the boronate’s ability to stabilize β-hydroxy intermediates .

Key Methodological Recommendations

- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for challenging substrates.

- Solvent Systems : Use THF/H₂O (3:1) for Suzuki couplings; DMF for photoredox steps.

- Analytical Validation : Combine NMR with HRMS to confirm structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.